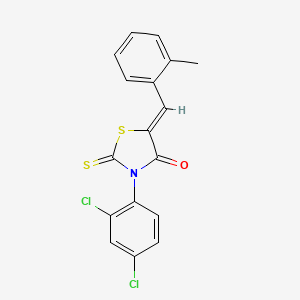
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline, also known as NQPQ, is a quinoline derivative that has shown promising results in various scientific research studies. It is a potent inhibitor of DNA gyrase and topoisomerase IV, which are important enzymes for bacterial DNA replication.
作用機序
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline exerts its antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, which are enzymes involved in bacterial DNA replication. By inhibiting these enzymes, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline prevents the bacterial DNA from unwinding and replicating, leading to bacterial cell death. In addition, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been found to cause DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been found to have low toxicity and high selectivity towards bacterial and cancer cells. It has been shown to have minimal effects on normal human cells and tissues. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has also been found to have good pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and good tissue penetration.
実験室実験の利点と制限
One of the main advantages of using 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline in lab experiments is its potent antibacterial and antimalarial activity. It can be used as a positive control in assays to test the efficacy of new antibacterial or antimalarial compounds. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline can also be used in cancer research as a potential therapeutic agent. However, one of the limitations of using 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new derivatives of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline as a potential therapeutic agent for other diseases, such as tuberculosis and leishmaniasis. In addition, further studies are needed to fully understand the mechanism of action of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline and its effects on normal human cells and tissues.
Conclusion:
In conclusion, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline is a quinoline derivative that has shown promising results in scientific research studies. It has potent antibacterial and antimalarial activity, as well as potential as a therapeutic agent for cancer. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death and apoptosis in cancer cells. Further research is needed to fully understand the potential of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline as a therapeutic agent for various diseases.
合成法
The synthesis of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of nitric acid and acetic anhydride. The resulting compound is then reduced using sodium dithionite to obtain 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline. The yield of this reaction is around 50%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its antibacterial activity. It has shown potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has also been investigated for its antimalarial activity. It has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has shown promising results in cancer research. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
5-nitro-8-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARXXVMVQGXLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)

